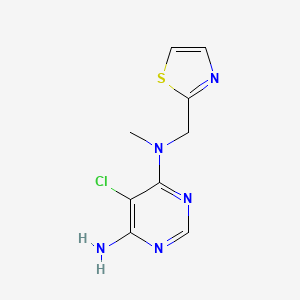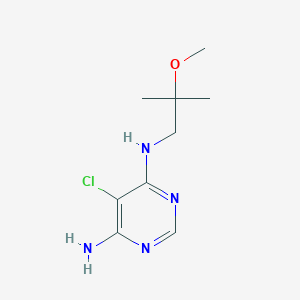![molecular formula C17H21ClN6 B6623712 4-[4-(3-Chloropyridin-4-YL)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyrimidine](/img/structure/B6623712.png)
4-[4-(3-Chloropyridin-4-YL)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(3-Chloropyridin-4-YL)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine core substituted with piperazine and pyrrolidine moieties, as well as a chloropyridine group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-Chloropyridin-4-YL)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Substitution with Piperazine: The pyrimidine core is then reacted with piperazine derivatives in the presence of a suitable catalyst to introduce the piperazine moiety.
Introduction of the Chloropyridine Group: The chloropyridine group is introduced through a nucleophilic substitution reaction, where the piperazine derivative reacts with 3-chloropyridine under controlled conditions.
Addition of Pyrrolidine: Finally, the pyrrolidine group is added through a substitution reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-Chloropyridin-4-YL)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
4-[4-(3-Chloropyridin-4-YL)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyrimidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating diseases like Alzheimer’s and tuberculosis.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[4-(3-Chloropyridin-4-YL)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is similar in structure and is studied for its acetylcholinesterase inhibitory activity.
N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Another related compound with potential anti-tubercular activity.
Uniqueness
4-[4-(3-Chloropyridin-4-YL)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyrimidine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-[4-(3-chloropyridin-4-yl)piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN6/c18-14-12-19-4-3-15(14)22-7-9-24(10-8-22)17-11-16(20-13-21-17)23-5-1-2-6-23/h3-4,11-13H,1-2,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMBNQGHNQCAER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)C4=C(C=NC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(6-Amino-5-chloropyrimidin-4-yl)-[(2-methoxyphenyl)methyl]amino]ethanol](/img/structure/B6623641.png)
![5-chloro-6-[4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]pyrimidin-4-amine](/img/structure/B6623649.png)
![N-[2-(3-cyclopropyl-1,2,4-triazol-4-yl)ethyl]-4-ethylcyclohexane-1-carboxamide](/img/structure/B6623657.png)
![Ethyl 5-amino-1-[1-(cyclohexene-1-carbonyl)piperidin-4-yl]pyrazole-4-carboxylate](/img/structure/B6623661.png)
![4-[2-[(6-Amino-5-chloropyrimidin-4-yl)amino]ethoxy]benzonitrile](/img/structure/B6623668.png)


![5-chloro-4-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-4,6-diamine](/img/structure/B6623677.png)
![N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide](/img/structure/B6623681.png)
![(4-ethylcyclohexyl)-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]methanone](/img/structure/B6623684.png)
![Methyl 2-[6-[[1-(methoxymethyl)cyclobutyl]carbamoylamino]pyridin-2-yl]acetate](/img/structure/B6623690.png)
![5-Chloro-6-[4-(4-methylpyridin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6623703.png)
![2H-benzotriazol-4-yl-[4-[(4-methyl-1,3-thiazol-2-yl)amino]piperidin-1-yl]methanone](/img/structure/B6623708.png)
![3-[(2-Phenyl-1,3-oxazol-4-yl)methylcarbamoyl]benzoic acid](/img/structure/B6623710.png)
